molecular formula C7H18N2 B15125811 N,N,N',N'-Tetramethyl-1,3-propanediamine-d18

N,N,N',N'-Tetramethyl-1,3-propanediamine-d18

Cat. No.: B15125811
M. Wt: 148.34 g/mol
InChI Key: DMQSHEKGGUOYJS-UWBLXWIRSA-N
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Description

N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18: is an acyclic tertiary amine with the molecular formula C7H18N2. It is a deuterated form of N,N,N’,N’-Tetramethyl-1,3-propanediamine, where the hydrogen atoms are replaced with deuterium. This compound is known for its ability to absorb carbon dioxide when dissolved in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 is typically synthesized through the methylation of 1,3-propanediamine using methylating agents such as methyl iodide or methyl bromide. The reaction is carried out under controlled conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves a similar methylation process but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves its ability to act as a ligand, forming complexes with metal ions. This property is particularly useful in catalysis and material science. The compound’s ability to absorb carbon dioxide in aqueous solutions is attributed to its tertiary amine groups, which facilitate the formation of carbamate species .

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetraethylethylenediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine
  • N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine

Comparison: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 is unique due to its deuterated form, which provides distinct advantages in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound’s ability to absorb carbon dioxide also sets it apart from other similar tertiary amines .

Properties

Molecular Formula

C7H18N2

Molecular Weight

148.34 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuterio-N,N,N',N'-tetrakis(trideuteriomethyl)propane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2

InChI Key

DMQSHEKGGUOYJS-UWBLXWIRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN(C)C

Origin of Product

United States

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